5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(ethylsulfonyl)-4-tosylthiazole
Description
Properties
Molecular Formula |
C21H22N2O4S3 |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-1,3-thiazole |
InChI |
InChI=1S/C21H22N2O4S3/c1-3-29(24,25)21-22-19(30(26,27)18-10-8-15(2)9-11-18)20(28-21)23-13-12-16-6-4-5-7-17(16)14-23/h4-11H,3,12-14H2,1-2H3 |
InChI Key |
MIBJPTRLYFOIHK-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is typically constructed via the Hantzsch method, which involves cyclocondensation of α-haloketones with thioamides or thioureas. For this compound:
Alternative Route: Cyclization of Thioamides
Thioamides react with α-bromoketones under basic conditions to form thiazoles:
-
Substituent control :
Introduction of Tosyl and Ethylsulfonyl Groups
Tosylation at Position 4
The tosyl (p-toluenesulfonyl) group is introduced via nucleophilic aromatic substitution (SNAr) or Friedel-Crafts acylation:
Ethylsulfonyl Group at Position 2
The ethylsulfonyl moiety is introduced via oxidation of a thioether intermediate:
-
Thioether formation :
-
Oxidation to sulfonyl :
Attachment of 3,4-Dihydroisoquinoline at Position 5
Nucleophilic Displacement
A halogen (Br or Cl) at position 5 is displaced by 3,4-dihydroisoquinoline under basic conditions:
Buchwald-Hartwig Amination
For more challenging substitutions, palladium-catalyzed coupling is employed:
Optimization Challenges and Solutions
Functional Group Compatibility
Purification Strategies
-
Chromatography : Silica gel with EtOAc/hexane (3:7) resolves intermediates.
-
Crystallization : Target compound purified via MeOH/HO recrystallization.
Analytical Characterization
-
NMR :
Scalability and Industrial Relevance
-
Batch size : 100 g-scale reported for analogous thiazoles using flow chemistry.
-
Cost drivers : Pd catalysts and tosyl chloride account for >60% of material costs.
Emerging Methods
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactivity
The compound’s synthesis likely involves multi-step functionalization of the thiazole core. Key intermediates include:
-
Dihydroisoquinoline moiety : Synthesized via Bischler-Napieralski cyclization of phenylethanol derivatives and nitriles under microwave irradiation or with triflic anhydride (Tf<sub>2</sub>O) catalysis .
-
Sulfonyl groups : Introduced via nucleophilic substitution or oxidation of thiol intermediates. Ethylsulfonyl and tosyl groups are typically added using sulfonating agents (e.g., SOCl<sub>2</sub> followed by alkylation) .
Nucleophilic Substitution Reactions
The ethylsulfonyl (-SO<sub>2</sub>Et) and tosyl (-SO<sub>2</sub>Tol) groups act as electron-withdrawing substituents, enhancing the electrophilicity of the thiazole ring:
-
Ethylsulfonyl group : Susceptible to displacement by amines or alkoxides. For example, reaction with primary amines yields sulfonamides .
-
Tosyl group : Participates in SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., NaOH), enabling C–S bond cleavage or functionalization at the 4-position of the thiazole .
Example Reaction:
Mechanistic note: Base-mediated deprotonation of the amine enhances nucleophilicity, facilitating sulfonamide formation .
Oxidation and Reduction Pathways
-
Dihydroisoquinoline :
-
Thiazole ring : Resists reduction under mild conditions but may undergo hydrogenolysis of substituents (e.g., tosyl group removal under H<sub>2</sub>/Ra-Ni) .
Cyclization and Cross-Coupling Reactions
The thiazole core participates in transition metal-catalyzed cross-couplings:
-
Suzuki-Miyaura coupling : Pd(PPh<sub>3</sub>)<sub>4</sub> facilitates aryl boronic acid addition at the 5-position, enabling diversification of the dihydroisoquinoline substituent .
-
Photocyclization : UV irradiation of thiazole-acrylamide derivatives yields fused polyheterocycles via 1,3-hydrogen shifts .
Key Mechanistic Insight:
The electron-deficient thiazole ring directs regioselective metalation at the 5-position, as confirmed by computational studies .
Stability and Degradation
-
Hydrolytic degradation : The ethylsulfonyl group undergoes slow hydrolysis in aqueous base (t<sub>1/2</sub> ~200 h at pH 7.4), forming sulfonic acid derivatives .
-
Thermal stability : Decomposition above 200°C via cleavage of the tosyl group, releasing SO<sub>2</sub> and toluene .
Comparative Reactivity of Substituents
| Group | Reactivity Profile | Key Reactions |
|---|---|---|
| Dihydroisoquinoline | Oxidation > Nucleophilic substitution | Aromatization, alkylation |
| Ethylsulfonyl (-SO₂Et) | SN2 displacement > Hydrolysis | Amine substitution, acid formation |
| Tosyl (-SO₂Tol) | SNAr > Thermal cleavage | Functionalization, desulfonylation |
Mechanistic Insights from Analogous Systems
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(ethylsulfonyl)-4-tosylthiazole exhibit significant antimicrobial activity. A study on derivatives of thiazole demonstrated their effectiveness against various bacterial strains, suggesting that the thiazole moiety contributes to this activity . The compound's structural features may enhance its interaction with microbial targets.
Acetylcholinesterase Inhibition
Compounds containing thiazole rings have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial in the context of neurodegenerative diseases such as Alzheimer's. The incorporation of the thiazole moiety into drug design has been linked to improved AChE inhibitory activity . This suggests that 5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(ethylsulfonyl)-4-tosylthiazole could potentially serve as a lead compound for developing new treatments for cognitive decline.
Synthesis and Characterization
The synthesis of 5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(ethylsulfonyl)-4-tosylthiazole typically involves multi-step reactions that include:
- Formation of the Thiazole Ring : Utilizing appropriate starting materials such as ethylsulfonamide and tosyl chloride.
- Incorporation of Dihydroisoquinoline : This step often requires careful control of reaction conditions to ensure high yields and purity.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Antimicrobial Evaluation
A study involving a series of thiazole derivatives demonstrated their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined, showing that certain derivatives exhibited potent activity, suggesting that modifications in the thiazole structure can enhance antimicrobial properties .
Case Study 2: Neuroprotective Studies
In vitro studies have assessed the neuroprotective effects of thiazole derivatives against oxidative stress-induced neuronal cell death. Results indicated that compounds with similar structural features to 5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(ethylsulfonyl)-4-tosylthiazole could mitigate neuronal damage, highlighting their potential in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 2-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biochemical pathways and exerting its effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Compound 4 and 5 ()
These isostructural thiazole derivatives (4: chlorophenyl; 5: fluorophenyl) share a triazolyl-pyrazolyl-thiazole framework. Key differences from the target compound include:
- Substituents : Fluorophenyl/chlorophenyl groups (electron-withdrawing) vs. ethylsulfonyl/tosyl in the target.
- Planarity : Both compounds exhibit near-planar structures except for one fluorophenyl group oriented perpendicularly, suggesting steric hindrance may influence packing or binding.
- The target compound’s tosyl group may promote similar crystallinity.
Thiazole Derivatives in Pharmacopeial Forum ()
Two thiazole-based compounds with oxazolidine and carbamate substituents highlight the versatility of thiazole cores. Unlike the target compound, these feature:
- Polar groups : Hydroxy and carbamate moieties, which increase hydrophilicity compared to the hydrophobic tosyl group.
- Biological relevance : Such structures are often linked to antimicrobial or antiviral activity, suggesting the target compound’s sulfonyl groups may redirect selectivity toward kinase or protease targets.
Dihydroisoquinoline-Containing Analogues
D1 PAM I Intermediate ()
This patent compound shares the dihydroisoquinoline scaffold but differs in substituents:
- Key groups : Dichlorophenyl and hydroxymethyl vs. ethylsulfonyl/tosyl.
- Synthetic routes : The patent emphasizes the importance of substituent positioning for D1 receptor positive allosteric modulation (PAM). The target compound’s ethylsulfonyl group may similarly enhance receptor binding via hydrophobic or electrostatic interactions.
Methodological Considerations in Comparative Studies
Docking and Binding Affinity Predictions
Glide docking (), a high-accuracy method for ligand-receptor modeling, could elucidate the target compound’s binding modes. For example:
- Flexibility: Glide’s torsional optimization and Monte Carlo sampling may explain how the dihydroisoquinoline moiety adapts to receptor pockets.
- Accuracy : Glide outperforms GOLD and FlexX in RMSD (<1 Å in 50% of cases), suggesting reliable predictions for the target compound’s interactions.
Data Tables: Structural and Functional Comparisons
Biological Activity
The compound 5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(ethylsulfonyl)-4-tosylthiazole is a derivative of thiazole and isoquinoline structures known for their diverse biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and therapeutic potentials based on available literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C17H20N2O2S
- Molecular Weight : 320.52 g/mol
- IUPAC Name : 5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(ethylsulfonyl)-4-tosylthiazole
The compound's structure incorporates a thiazole ring, an isoquinoline moiety, and an ethylsulfonyl group, which contribute to its biological activities.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of isoquinoline have been shown to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis. In vitro assays demonstrated that 5-(3,4-dihydroisoquinolin-2(1H)-yl) derivatives can effectively reduce the viability of several cancer cell lines, including breast and lung cancer cells .
Neuroprotective Effects
The compound has been investigated for its potential neuroprotective effects. Isoquinoline derivatives are known to interact with dopaminergic systems, which play a crucial role in neurodegenerative diseases like Parkinson's disease. Research indicates that these compounds may act as D1 receptor positive allosteric modulators, enhancing dopaminergic signaling and providing neuroprotection against oxidative stress .
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The sulfonyl group is often associated with enhanced antibacterial activity, making this compound a candidate for further development as an antimicrobial agent .
The biological activity of 5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(ethylsulfonyl)-4-tosylthiazole can be attributed to several mechanisms:
- Dopamine Receptor Modulation : The compound may enhance dopamine receptor activity, which is beneficial in treating neurological disorders.
- Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells, this compound can effectively halt tumor growth.
- Antioxidant Properties : The presence of the isoquinoline structure may contribute to antioxidant effects, protecting cells from oxidative damage.
Case Studies
-
Study on Antitumor Activity :
- A study published in 2023 evaluated the efficacy of various isoquinoline derivatives against human breast cancer cell lines. Results indicated that compounds similar to 5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(ethylsulfonyl)-4-tosylthiazole showed IC50 values in the low micromolar range, suggesting potent antitumor activity .
- Neuroprotection in Animal Models :
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(ethylsulfonyl)-4-tosylthiazole?
The synthesis of thiazole-containing heterocycles often involves condensation reactions under basic conditions. For example, thiazole rings can be formed using sodium ethoxide or anhydrous sodium acetate in solvents like ethanol or 1,4-dioxane . In the case of isoquinoline-thiazole hybrids, a common approach is coupling dihydroisoquinoline derivatives with functionalized thiazole intermediates (e.g., sulfonyl or tosyl groups) via nucleophilic substitution or palladium-catalyzed cross-coupling. Reaction optimization may require temperature control (reflux conditions) and stoichiometric adjustments to improve yields (typically 70–86%) and purity (HPLC >90%) .
Q. How can researchers validate the structural integrity and purity of this compound?
Characterization should include:
- Nuclear Magnetic Resonance (NMR): Analyze and chemical shifts to confirm substituent positions (e.g., dihydroisoquinoline protons at δ 2.6–3.5 ppm and thiazole protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (ESI–MS): Compare experimental molecular ion peaks with theoretical values (e.g., [M+H] or [M–H]) to verify molecular weight .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>90%) using reverse-phase columns and UV detection .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Initial screens could focus on:
- Enzyme Inhibition: Test against kinases or proteases using fluorescence-based assays.
- Cellular Viability: Employ MTT or resazurin assays in cancer or microbial cell lines.
- Binding Affinity: Use surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with target proteins. Reference compounds with similar scaffolds (e.g., sulfonamide-thiazole hybrids) have shown activity in antiviral and antitumor studies .
Advanced Research Questions
Q. How can computational methods predict the binding mode and selectivity of this compound?
Advanced docking tools like Glide (Schrödinger) enable systematic exploration of ligand-receptor interactions. Key steps:
- Protein Preparation: Optimize the target protein’s structure (e.g., remove water, add hydrogens).
- Grid Generation: Define the binding site using OPLS-AA force fields.
- Flexible Docking: Allow torsional freedom for the ligand during pose optimization. Glide’s scoring function (combining empirical and force-field terms) achieves <1 Å RMSD accuracy in ~50% of cases, outperforming GOLD and FlexX . For selectivity, compare docking scores across homologous proteins (e.g., kinase isoforms) .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from experimental variables:
- Assay Conditions: Adjust buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤0.1%).
- Protein Conformation: Use crystallographic or cryo-EM structures to account for dynamic binding pockets.
- Compound Stability: Verify integrity via LC-MS after incubation in assay buffers. Cross-validate findings with orthogonal assays (e.g., SPR vs. ITC) and meta-analyses of published SAR data .
Q. How can structure-activity relationship (SAR) studies improve this compound’s potency?
Systematic modifications include:
- Dihydroisoquinoline Substituents: Introduce electron-withdrawing groups (e.g., Cl, NO) to enhance binding affinity .
- Sulfonyl/Tosyl Groups: Replace ethylsulfonyl with cyclopropylsulfonyl to modulate lipophilicity (clogP) .
- Thiazole Core: Explore bioisosteres (e.g., oxazole) to reduce metabolic liability. Use QSAR models to prioritize analogs based on predicted IC or ADMET properties .
Q. What advanced simulations assess solvation effects on this compound’s pharmacokinetics?
Molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water model) can predict:
- Solubility: Calculate free energy of solvation via thermodynamic integration.
- Membrane Permeability: Use bilayer models to estimate logP and diffusion coefficients. Tools like AMBER or GROMACS, combined with particle mesh Ewald (PME) for electrostatic calculations, improve accuracy for large systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
